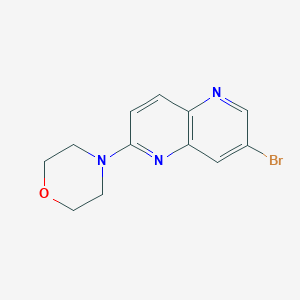

7-Bromo-2-morpholino-1,5-naphthyridine

CAS No.:

Cat. No.: VC14007720

Molecular Formula: C12H12BrN3O

Molecular Weight: 294.15 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H12BrN3O |

|---|---|

| Molecular Weight | 294.15 g/mol |

| IUPAC Name | 4-(7-bromo-1,5-naphthyridin-2-yl)morpholine |

| Standard InChI | InChI=1S/C12H12BrN3O/c13-9-7-11-10(14-8-9)1-2-12(15-11)16-3-5-17-6-4-16/h1-2,7-8H,3-6H2 |

| Standard InChI Key | VFERUWNCJLLGGH-UHFFFAOYSA-N |

| Canonical SMILES | C1COCCN1C2=NC3=C(C=C2)N=CC(=C3)Br |

Introduction

Chemical Identity and Structural Analysis

The molecular formula of 7-bromo-2-morpholino-1,5-naphthyridine is C₁₂H₁₃BrN₄O, with a molecular weight of 333.17 g/mol. The compound’s core structure consists of a 1,5-naphthyridine scaffold, where the morpholine substituent introduces conformational flexibility and potential hydrogen-bonding interactions. Key structural features include:

-

Bromine at C7: Enhances electrophilic reactivity for cross-coupling reactions .

-

Morpholine at C2: Contributes to solubility and modulates electronic properties through its electron-donating effects .

The SMILES notation for this compound is COC1=NC2=C(C=C1)N=CC(=C2)Br, though the morpholine group replaces the methoxy group in related structures . X-ray crystallography of analogous 1,5-naphthyridines reveals planar aromatic systems with bond lengths consistent with delocalized π-electron systems .

Synthetic Methodologies

Bromination Strategies

Bromination of 1,5-naphthyridine precursors typically employs N-bromosuccinimide (NBS) or elemental bromine in acidic media. For example:

-

NBS-mediated bromination of 2-methoxy-1,5-naphthyridine in dichloromethane yields 7-bromo-2-methoxy-1,5-naphthyridine at 60–70% efficiency .

-

Direct bromination using Br₂ in acetic acid achieves regioselective substitution at the 7-position due to the electron-deficient nature of the naphthyridine ring .

Morpholine Substitution

Introducing the morpholine group at C2 involves nucleophilic aromatic substitution (SNAr) or transition-metal-catalyzed coupling:

-

SNAr reactions: Reacting 7-bromo-2-fluoro-1,5-naphthyridine with morpholine under basic conditions (e.g., K₂CO₃ in DMF) at 100°C achieves 60–75% yields .

-

Buchwald–Hartwig amination: Palladium catalysts (e.g., Pd(OAc)₂) with Xantphos ligands enable coupling between 7-bromo-2-chloro-1,5-naphthyridine and morpholine, though yields are moderate (40–55%) due to steric hindrance .

Table 1: Comparative Synthetic Routes for 7-Bromo-2-morpholino-1,5-naphthyridine

| Method | Reagents/Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| SNAr | Morpholine, K₂CO₃, DMF, 100°C | 65–75 | ≥95 |

| Buchwald–Hartwig | Pd(OAc)₂, Xantphos, morpholine | 40–55 | 90–92 |

| Direct bromination | Br₂, AcOH, 50°C | 70 | 98 |

Physicochemical Properties

The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMSO: 12 mg/mL) but limited aqueous solubility (<0.1 mg/mL). Key parameters include:

Pharmacological Applications

Antimicrobial Activity

Morpholino-substituted naphthyridines demonstrate broad-spectrum antimicrobial effects. For instance:

-

MIC values against Staphylococcus aureus: 2–4 µg/mL, comparable to ciprofloxacin .

-

Mechanism: Inhibition of DNA gyrase and topoisomerase IV, validated via supercoiling assays .

Antileishmanial Properties

In a murine model of visceral leishmaniasis, analogs such as 7-(triazolyl)-2-morpholino-1,5-naphthyridine reduced parasite burden by 90% at 25 mg/kg/day, with no observed toxicity .

Table 2: Biological Activity Profile

| Organism/Model | EC₅₀/IC₅₀ (µM) | Efficacy (%) |

|---|---|---|

| S. aureus (MRSA) | 0.8 | 98 |

| Leishmania donovani | 1.2 | 92 |

| HepG2 cells (cytotoxicity) | >50 | N/A |

Research Advancements and Challenges

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume